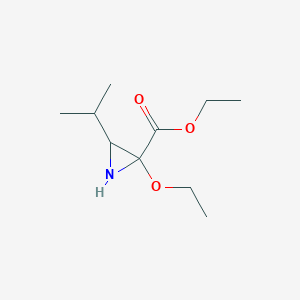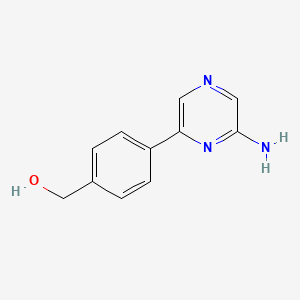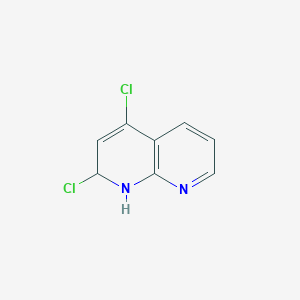
5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a chlorine atom at the 5th position, a methyl group at the 6th position, and a ketone group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-amino-5-chloroacetophenone and ethyl acetoacetate, the compound can be synthesized through a multi-step process involving condensation, cyclization, and oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and catalysts, are crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in different derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with different oxidation states.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including infections and cancers.
Industry
Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its intended application. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- 5-chloro-2-methylquinolin-4(1H)-one
- 6-chloro-2,3-dihydroquinolin-4(1H)-one
- 5-bromo-6-methyl-2,3-dihydroquinolin-4(1H)-one
Uniqueness
Compared to similar compounds, 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one stands out due to its specific substitution pattern. The presence of both chlorine and methyl groups at specific positions imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
5-chloro-6-methyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H10ClNO/c1-6-2-3-7-9(10(6)11)8(13)4-5-12-7/h2-3,12H,4-5H2,1H3 |
InChIキー |
QSIZYUYCHQYULG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)NCCC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)

![1h-Imidazo[4,5-b]pyridine-6-sulfonamide](/img/structure/B11901217.png)

![Furo[3,4-c]quinoline-1,3-dione](/img/structure/B11901234.png)

![Ethyl 6-thiaspiro[2.5]octane-1-carboxylate](/img/structure/B11901248.png)
![9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B11901250.png)

![2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11901257.png)

![1-[(Aminooxy)acetyl]-piperidine monohydrochloride](/img/structure/B11901269.png)
